molecular formula C11H13NO6 B1606010 Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate CAS No. 2982-53-8

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

Cat. No. B1606010
CAS RN: 2982-53-8
M. Wt: 255.22 g/mol
InChI Key: YBOOBLNSFSZGGE-UHFFFAOYSA-N
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Description

“Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate” is a chemical compound with the CAS Number: 2982-53-8 . Its molecular formula is C11H13NO6 and it has a molecular weight of 255.23 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13NO6/c1-16-9-4-7 (5-11 (13)18-3)8 (12 (14)15)6-10 (9)17-2/h4,6H,5H2,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate” has a density of 1.3±0.1 g/cm3 . Its boiling point is 377.4±37.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.5±3.0 kJ/mol . The flash point is 165.1±28.5 °C . The index of refraction is 1.527 . The molar refractivity is 62.1±0.3 cm3 . The polar surface area is 91 Å2 . The polarizability is 24.6±0.5 10-24 cm3 . The surface tension is 42.9±3.0 dyne/cm . The molar volume is 202.1±3.0 cm3 .

Scientific Research Applications

Photoprocesses in Molecules with Nitrobenzyl Groups

Research by Bley, Schaper, and Görner (2007) explored the photoinduced formation of nitroso products in molecules, including derivatives of 2-nitrobenzyl like Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. This study is significant in understanding the photoprocesses in these molecules, which can have applications in photochemistry and photobiology (Bley, Schaper, & Görner, 2007).

Synthesis and Molecular Crystal Structure

Maru and Shah (2013) conducted a novel synthesis of a compound similar to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate, providing insights into the molecular structure and synthesis methods. This research contributes to the understanding of the chemical properties and potential applications of such compounds in various scientific fields (Maru & Shah, 2013).

Acid-Catalysed Rearrangements in Furan Series

Greene and Lewis (1978) investigated acid-catalysed rearrangements in compounds related to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Understanding these rearrangements is crucial for the development of new synthetic methods and the production of novel compounds (Greene & Lewis, 1978).

Methanolysis and Hydrolysis of Deriv

ativesResearch by Lolya and Venter (1977) on the methanolysis and hydrolysis of derivatives related to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate provides valuable insights into the chemical behavior and transformation of these compounds under various conditions. This knowledge is essential for chemical synthesis and the development of new materials (Lolya & Venter, 1977).

Synthesis of Pyrrolo[4,3,2-de]quinolines

Roberts, Joule, Bros, and Álvarez (1997) explored the synthesis of pyrrolo[4,3,2-de]quinolines from compounds including derivatives of Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Such studies are fundamental in organic chemistry, contributing to the synthesis of complex molecular structures that can have applications in pharmaceuticals and materials science (Roberts, Joule, Bros, & Álvarez, 1997).

Photolabile Protecting Groups

Kantevari, Narasimhaji, and Mereyala (2005) studied the synthesis of a new photolabile protecting group derived from a compound similar to Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate. Their research provides insights into the development of new photolabile protecting groups, which are essential in photochemistry and the development of light-sensitive materials (Kantevari, Narasimhaji, & Mereyala, 2005).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6/c1-16-9-4-7(5-11(13)18-3)8(12(14)15)6-10(9)17-2/h4,6H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOOBLNSFSZGGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310293
Record name methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate

CAS RN

2982-53-8
Record name 2982-53-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225030
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-(4,5-dimethoxy-2-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
V Grenier - 2018 - search.proquest.com
Fluorescent reporters of membrane potential are important tools in neuroscience, offering a non-invasive, real-time optical readout of neuronal activity. Voltage sensitive dyes of the …
Number of citations: 3 search.proquest.com
L Nassar Hardy - 2011 - theses.fr
Le développement d’une chimie propre et donc durable est un des challenges majeurs du 21ème siècle dans les pays industrialisés. Étant au cœur de nombreuses découvertes dans …
Number of citations: 0 www.theses.fr

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